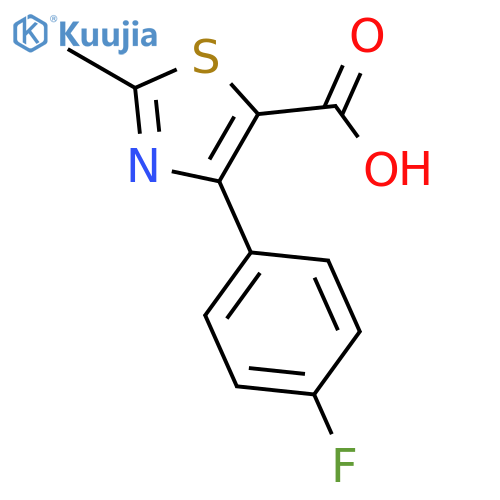Cas no 914287-84-6 (4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID)

914287-84-6 structure
商品名:4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID
CAS番号:914287-84-6
MF:C11H8FNO2S
メガワット:237.250124931335
MDL:MFCD11221422
CID:1963856
PubChem ID:58752236
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID
- 2-methyl-4-(4-fluorophenyl)thiazole-5-carboxylic acid
- DB-338563
- BREPZDWNUJOHMI-UHFFFAOYSA-N
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylicacid
- 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID
- SCHEMBL1339569
- 4-(4-Fluoro-phenyl)-2-methyl-thiazole-5-carboxylic acid
- 914287-84-6
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
- 4-(4-fluorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
-
- MDL: MFCD11221422
- インチ: InChI=1S/C11H8FNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
- InChIKey: BREPZDWNUJOHMI-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 237.02597783Da
- どういたいしつりょう: 237.02597783Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D541174-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 1g |
$895 | 2024-08-03 | |
| A2B Chem LLC | BA55863-5g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID |
914287-84-6 | 97% | 5g |
$1347.00 | 2024-05-20 | |
| eNovation Chemicals LLC | D541174-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 1g |
$895 | 2025-02-21 | |
| eNovation Chemicals LLC | D541174-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 1g |
$895 | 2025-02-22 | |
| eNovation Chemicals LLC | D541174-500mg |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 500mg |
$680 | 2024-08-03 | |
| A2B Chem LLC | BA55863-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID |
914287-84-6 | 97% | 1g |
$480.00 | 2024-05-20 | |
| eNovation Chemicals LLC | D541174-500mg |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 500mg |
$680 | 2025-02-21 | |
| eNovation Chemicals LLC | D541174-500mg |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 500mg |
$680 | 2025-02-22 |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
914287-84-6 (4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
